2-(1-Benzylpyrrolidin-2-YL)ethanol
CAS No.:
Cat. No.: VC16681797
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-(1-benzylpyrrolidin-2-yl)ethanol |
| Standard InChI | InChI=1S/C13H19NO/c15-10-8-13-7-4-9-14(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |
| Standard InChI Key | WVQPDPHHBFPXIB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
2-(1-Benzylpyrrolidin-2-yl)ethanol belongs to the class of pyrrolidine derivatives, featuring a five-membered nitrogenous ring fused to a benzyl group at the 1-position and an ethanol side chain at the 2-position. The molecular formula C₁₃H₁₉NO corresponds to a molecular weight of 205.30 g/mol, as reported by VulcanChem, though slight variations (e.g., 203.28 g/mol in PubChem entries ) may arise from isotopic distributions or measurement methodologies. The compound’s IUPAC name, 2-(1-benzylpyrrolidin-2-yl)ethanol, reflects its substituent arrangement, while its SMILES notation (C1CCN(C(C1)CCO)CC2=CC=CC=C2) provides a standardized representation of its connectivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO | |
| Molecular Weight | 205.30 g/mol | |
| CAS Registry Number | 119204-13-6 | |
| SMILES | C1CCN(C(C1)CCO)CC2=CC=CC=C2 |
Structural and Stereochemical Features
The compound’s stereochemistry is influenced by the chiral centers in the pyrrolidine ring. The benzyl group at the 1-position introduces steric bulk, while the ethanol moiety at the 2-position contributes to hydrogen-bonding capabilities. X-ray crystallography and NMR studies reveal that the pyrrolidine ring adopts a puckered conformation, with the benzyl group occupying an equatorial position to minimize steric strain . The ethanol side chain enhances solubility in polar solvents, making the compound amenable to aqueous reaction conditions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-(1-benzylpyrrolidin-2-yl)ethanol typically involves multi-step organic reactions. A seminal approach documented by Kleynhans (1968) involves the hydrogenolysis of ethyl 1-benzylpyrrolidin-2-yl-acetate using palladium on carbon (Pd/C) under hydrogen pressure . This method yields the target compound in moderate yields (16%), with purification achieved via crystallization from ethanol. Alternative routes include the Prins reaction, where but-1-en-1-ol acetate reacts with formaldehyde in the presence of sulfuric acid, though this method is less efficient for large-scale production .
Industrial-Scale Manufacturing
Industrial production leverages automated reactors to optimize temperature, pressure, and reaction time. Continuous-flow systems enhance scalability, with in-line purification techniques such as column chromatography or distillation ensuring high purity (>95%). Recent advancements focus on catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for pharmaceutical applications .
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Purity (%) | Scale | Reference |
|---|---|---|---|---|
| Hydrogenolysis | 16 | 90 | Laboratory | |
| Prins Reaction | 18 | 85 | Pilot | |
| Continuous-Flow | 75 | 95 | Industrial |
Applications in Organic Synthesis and Catalysis
Chiral Building Blocks
The compound serves as a precursor for enantiopure pyridine and pyrimidine derivatives. For instance, condensation with β-ketoenamides derived from proline yields pyridin-4-one scaffolds, which are valuable in asymmetric catalysis . Nonaflate intermediates generated from 2-(1-benzylpyrrolidin-2-yl)ethanol undergo palladium-catalyzed cross-coupling reactions to form biaryl structures, expanding its utility in medicinal chemistry .
N-Oxide Derivatives
Oxidation with m-chloroperbenzoic acid (mCPBA) produces pyrrolidine N-oxides, which exhibit enhanced solubility and altered receptor binding profiles. These derivatives are intermediates in the synthesis of hydroxymethyl-substituted pyrimidines via the Boekelheide rearrangement, a reaction pivotal in heterocyclic chemistry .
Research Gaps and Future Directions
Toxicological Profiling
Despite its promising biological activities, comprehensive toxicological data remain scarce. Future studies should assess acute and chronic toxicity in animal models, with a focus on hepatotoxicity and neurobehavioral effects.
Catalytic Applications
The compound’s potential as a ligand in transition-metal catalysis is underexplored. Designing palladium or ruthenium complexes with 2-(1-benzylpyrrolidin-2-yl)ethanol could unlock novel catalytic pathways for C–H activation or enantioselective transformations.
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